[2-(2,4-Dichloro-phenyl)-benzooxazol-5-yl]-[3-(3-nitro-phenyl)-allylidene]-amine
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Description
[2-(2,4-Dichloro-phenyl)-benzooxazol-5-yl]-[3-(3-nitro-phenyl)-allylidene]-amine, also known as DCMNO, is a synthetic compound that has gained attention in the scientific community due to its potential as a fluorescent probe for biological imaging. In
Scientific Research Applications
Antimicrobial Activities
Synthesis and Antimicrobial Evaluation : A study focused on the synthesis of compounds similar to the chemical . These compounds exhibited promising antimicrobial activities, indicating potential research applications in this field (Salih, Salimon, & Yousif, 2011).
Antimicrobial Activity Evaluation of Derivatives : Another study synthesized derivatives with similar structures, assessing their antimicrobial activities. The compounds showed significant inhibition activity against bacterial strains (Reddy et al., 2018).
In Vitro Antimicrobial Activity of Schiff’s Base, Azetidinones, and Thiazolidinones : Derivatives of similar chemical structures were synthesized and tested for antimicrobial activity. The study found that many of the compounds had good to excellent antimicrobial potency (Mistry, Desai, & Desai, 2016).
Synthesis and Evaluation of Triazolo-Thiadiazoles : Compounds structurally related to the chemical were synthesized and tested for antimicrobial activity. Some of these compounds exhibited promising antimicrobial activities when compared to standard drugs (Idrees, Kola, & Siddiqui, 2019).
Biological Activity
Synthesis and Antihypertensive Activity : A study synthesized Benzimidazole derivatives related to the chemical and screened them for antihypertensive activity. The compounds showed significant antihypertensive activity (Sharma, Kohli, & Sharma, 2010).
Potential Anticancer Compounds : The synthesis of Pd(II) and Pt(II) complexes with a ligand structurally similar to the chemical was studied, focusing on their potential as anticancer compounds. This indicates the scope of research in cancer treatment (Ghani & Mansour, 2011).
Analgesic Properties of Derivatives : Research on derivatives of a similar chemical structure explored their potential analgesic properties, showing moderate analgesic effects compared to reference drugs (Demchenko et al., 2018).
Synthesis and Antimicrobial Activities of Benzisoxazoles : Similar structures were synthesized and tested for antimicrobial and antiplasmodial activities, showing potential in combating infectious diseases (Chaker et al., 2017).
properties
IUPAC Name |
(E)-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-en-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O3/c23-15-6-8-18(19(24)12-15)22-26-20-13-16(7-9-21(20)30-22)25-10-2-4-14-3-1-5-17(11-14)27(28)29/h1-13H/b4-2+,25-10? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMQLKQXFSQCGQ-NHIQZFGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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